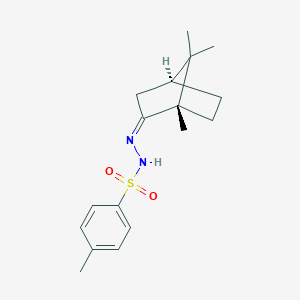
(1S)-(-)-Camphor p-tosylhydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-(-)-Camphor p-tosylhydrazone, also known as this compound, is a useful research compound. Its molecular formula is C17H24N2O2S and its molecular weight is 320.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characteristics
(1S)-(-)-Camphor p-tosylhydrazone is synthesized from camphor and tosylhydrazine through a condensation reaction, typically facilitated by an acidic catalyst such as hydrochloric acid in ethanol . The compound has a molecular formula of C17H24N2O2S and a molecular weight of 320.5 g/mol . Its structure includes a hydrazone functional group, which is significant for its reactivity and applications.
Biological Activities
Recent studies have highlighted the potential biological activities of camphor derivatives, including this compound:
- Antimycobacterial Activity : In vitro evaluations against Mycobacterium tuberculosis have shown that camphor derivatives exhibit varying degrees of activity, with some demonstrating minimal inhibitory concentrations comparable to established drugs like ethambutol .
- Anticancer Properties : Although studies indicate that synthesized camphor compounds generally lack significant cytotoxicity against cancer cell lines, ongoing research aims to modify these compounds to enhance their therapeutic efficacy .
- Antiviral and Antimicrobial Properties : Camphor itself has been recognized for its antiviral and antimicrobial properties, suggesting that derivatives like this compound may also possess similar activities .
Applications in Chiral Separations
One of the most notable applications of this compound is in chiral separations:
- Molecularly Imprinted Polymers (MIPs) : Research has demonstrated the use of this compound as a template in the preparation of MIPs for enantioselective chromatography. These MIPs have shown satisfactory performance in separating enantiomers of various camphor derivatives .
- Capillary Electrophoresis : The compound has been utilized in capillary electrophoresis for the enantioseparation of racemic mixtures, showcasing its utility as a chiral selector .
Synthetic Methodologies
This compound serves as an important intermediate in several synthetic methodologies:
- Shapiro Reaction : This compound can be employed in the Shapiro reaction, where tosylhydrazones are converted into alkenes through elimination reactions. This reaction is crucial for synthesizing complex organic molecules from simpler precursors .
- Cross-Coupling Reactions : It can also participate in cross-coupling reactions, enabling the formation of carbon-carbon bonds essential for constructing diverse organic frameworks .
Case Studies and Research Findings
A selection of case studies illustrates the diverse applications of this compound:
Propriétés
Numéro CAS |
123408-99-1 |
|---|---|
Formule moléculaire |
C17H24N2O2S |
Poids moléculaire |
320.5 g/mol |
Nom IUPAC |
4-methyl-N-[(Z)-[(1S,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene]amino]benzenesulfonamide |
InChI |
InChI=1S/C17H24N2O2S/c1-12-5-7-14(8-6-12)22(20,21)19-18-15-11-13-9-10-17(15,4)16(13,2)3/h5-8,13,19H,9-11H2,1-4H3/b18-15-/t13-,17+/m0/s1 |
Clé InChI |
DPXSCASCDWIKEX-TZZOIZJYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=C2CC3CCC2(C3(C)C)C |
SMILES isomérique |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C\2/C[C@@H]3CC[C@]2(C3(C)C)C |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NN=C2CC3CCC2(C3(C)C)C |
Pictogrammes |
Irritant |
Synonymes |
(1S)-(-)-CAMPHOR P-TOSYLHYDRAZONE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















